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Compound Name:
Cholesterol-PEG-Folate (MW

1000)

Cat. No.: B13716090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

Cholesterol-Polyethylene Glycol-Folate (Chol-PEG-Folate) carriers for targeted gene delivery.

This system leverages the biocompatibility of cholesterol and PEG with the targeting specificity

of folic acid for folate receptor (FR)-overexpressing cells, such as many types of cancer cells,

making it a promising non-viral vector for gene therapy applications.[1][2][3][4]

Introduction
Gene therapy holds immense potential for treating a wide range of genetic and acquired

diseases. A significant challenge in this field is the development of safe and efficient gene

delivery vectors. Non-viral vectors, particularly lipid-based nanoparticles, have emerged as a

promising alternative to viral vectors due to their lower immunogenicity and ease of large-scale

production.[5]

The Cholesterol-PEG-Folate carrier system is a sophisticated non-viral gene delivery platform

designed for targeted delivery to cells that overexpress the folate receptor.[3][4] This is

particularly relevant for many cancers, including those of the ovary, lung, breast, and colon.[6]

The core components of this carrier system each play a crucial role:

Cholesterol: A natural and biocompatible lipid that forms the structural basis of the liposomal

or nanoparticle carrier, ensuring stability.[3][7]
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Polyethylene Glycol (PEG): A hydrophilic polymer that creates a "stealth" shield around the

carrier, reducing aggregation, preventing opsonization by serum proteins, and prolonging

circulation time in the bloodstream.[1][8][9]

Folate (Folic Acid): A vitamin that acts as a targeting ligand, binding with high affinity to the

folate receptor on the surface of target cells and facilitating uptake via receptor-mediated

endocytosis.[2][10][11]

Data Presentation
The following tables summarize key quantitative data from various studies on Cholesterol-PEG-

Folate based gene delivery systems.

Table 1: Physicochemical Properties of Cholesterol-PEG-Folate Carriers

Formulation
Components

Particle Size
(nm)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

Reference

DOTAP/DOPE/C

holesterol/Chol-

PEG

Not Specified Not Specified Not Specified [12]

FA-PEG-

DSPE/Cholester

ol/DSPC

140 ± 5 Not Specified 82.72 [13]

DPPC/Cholester

ol/FA-PEG-

DSPE

~174 Not Specified ~39 [14]

PC/Cholesterol/F

A-PEG-DSPE
~114 Not Specified ~67 [14]

FA-PEG-

CHEMS/Cholest

erol/DSPC

Not Specified Not Specified Not Specified [15]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity
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Cell Line
Transfection
Efficiency

IC50 Notes Reference

M109 Dose-dependent Not Specified

Folate-targeted

complexes

restored gene

transfer activity.

[16]

4T1 Dose-dependent Not Specified

Folate-targeted

complexes

restored gene

transfer activity.

[16]

KB

3-fold increase

with PEG-

Cholesterol

Not Specified

PEG

incorporation into

cholesterol

domains

enhanced

transfection.

[8]

MCF-7 Not Specified
81 µg/mL (K.

alvarezii extract)

Concentration-

dependent

cytotoxicity.

[13]

CT26

Lower IC50

(12.02 µM) vs

free 5-FU

12.02 µM

(Folate-targeted

liposomes)

Enhanced

cellular uptake.
[14]

B16F10

Lower IC50 (1.87

mM) vs

conventional

liposomes

1.87 mM (Folate-

targeted

liposomes)

11-fold higher

cell binding.
[14]

HeLa Not Specified Not Specified

Folate-targeted

nanoparticles

taken up ~4

times more

efficiently than in

HepG2 cells.

[2]
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Experimental Protocols
Synthesis of Cholesterol-PEG-Folate
This protocol describes a two-step synthesis of Cholesterol-PEG-Folate.[6][17]

Materials:

Folic acid

Bis-amine-PEG (Polyethylene glycol with amine groups at both ends)

Cholesteryl chloroformate

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Dimethyl sulfoxide (DMSO)

Chloroform

Diethyl ether

Ninhydrin reagent

Step 1: Synthesis of Folate-PEG-Amine

Dissolve folic acid in DMSO (e.g., 25 mg/mL).

Add a 1.1 molar excess of EDC and 1 molar equivalent of NHS to the folic acid solution.

Stir the reaction mixture in the dark for 20 minutes to activate the carboxylic acid group of

folic acid.

Add 1 molar equivalent of bis-amine-PEG to the reaction mixture.

Continue stirring overnight at room temperature in the dark.
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Purify the Folate-PEG-Amine conjugate by dialysis against deionized water to remove

unreacted reagents and byproducts.

Lyophilize the purified product to obtain a dry powder.

Characterize the conjugate using ¹H-NMR.

Step 2: Synthesis of Folate-PEG-Cholesterol

Dissolve the synthesized Folate-PEG-Amine in chloroform.

Add a 1.1 molar excess of cholesteryl chloroformate to the solution.

Carry out the reaction overnight at room temperature.

Monitor the progress of the reaction by checking for the disappearance of the free amino

group using a ninhydrin assay.

Once the reaction is complete, dry the product under vacuum.

Wash the product twice with diethyl ether to remove any residual cholesteryl chloroformate.

Store the final product, Folate-PEG-Cholesterol, at -20°C.

Determine the concentration of the final product by measuring the folate content using UV-

Vis spectrophotometry at 363 nm.

Formulation of Cholesterol-PEG-Folate Liposomes
This protocol outlines the preparation of gene-carrying liposomes using the thin-film hydration

method.[13][14]

Materials:

Cholesterol-PEG-Folate

Cationic lipid (e.g., DOTAP)

Helper lipid (e.g., DOPE or Cholesterol)
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Plasmid DNA (pDNA) or siRNA

Chloroform

Methanol

Hydration buffer (e.g., PBS or citrate buffer)

Protocol:

Dissolve the lipids (e.g., a molar ratio of DOTAP, Cholesterol, and Cholesterol-PEG-Folate)

in a mixture of chloroform and methanol in a round-bottom flask.

Remove the organic solvents using a rotary evaporator under reduced pressure to form a

thin lipid film on the inner surface of the flask.

Dry the lipid film further under vacuum for at least 1 hour to remove any residual solvent.

Hydrate the lipid film with the hydration buffer by vortexing or sonicating. This will form

multilamellar vesicles (MLVs).

To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe

sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100

nm).

Dilute the plasmid DNA or siRNA in the hydration buffer.

Add the nucleic acid solution to the liposome suspension at a specific N/P ratio (the molar

ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid).

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of

lipoplexes (liposome-nucleic acid complexes).

In Vitro Transfection
This protocol describes the procedure for transfecting cells in culture with the formulated

Cholesterol-PEG-Folate lipoplexes.[11]
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Materials:

Target cells (e.g., folate receptor-positive cancer cell line like HeLa, KB, or MCF-7)

Complete cell culture medium

Serum-free cell culture medium

Cholesterol-PEG-Folate lipoplexes carrying the gene of interest

24-well or 96-well cell culture plates

MTT or other cell viability assay reagents

Reporter gene assay system (e.g., luciferase or GFP)

Protocol:

Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at

the time of transfection.

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

On the day of transfection, replace the complete medium with serum-free medium.

Add the prepared Cholesterol-PEG-Folate lipoplexes to the cells at the desired nucleic acid

concentration.

Incubate the cells with the lipoplexes for 4-6 hours.

After the incubation period, replace the transfection medium with fresh complete medium.

Incubate the cells for an additional 24-72 hours to allow for gene expression.

Assess transfection efficiency by measuring the expression of the reporter gene (e.g.,

luciferase activity or GFP fluorescence).

Evaluate cytotoxicity using an MTT assay or similar method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in

Cholesterol-PEG-Folate mediated gene delivery.
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Experimental Workflow for Cholesterol-PEG-Folate Gene Carrier Preparation and Testing
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Caption: Workflow for Cholesterol-PEG-Folate carrier preparation and evaluation.
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Folate Receptor-Mediated Endocytosis and Gene Release
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Caption: Pathway of folate receptor-mediated endocytosis for gene delivery.
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Logical Relationship of Carrier Components

Gene Delivery
System

Cholesterol

Structural Core
& Stability

PEG

Stealth Properties
& Long Circulation

Folate

Targeting Ligand

Genetic
Material

Therapeutic Payload

Click to download full resolution via product page

Caption: Functional roles of the components in the Cholesterol-PEG-Folate carrier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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